molecular formula C20H26N2O3S B2554148 2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE CAS No. 1428349-69-2

2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Cat. No.: B2554148
CAS No.: 1428349-69-2
M. Wt: 374.5
InChI Key: OVXJWWYAXXWYAO-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a thiophene-piperidine moiety attached via an ethyl linker

Properties

IUPAC Name

2,6-dimethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-16-5-3-6-17(25-2)19(16)20(23)21-10-13-22-11-8-15(9-12-22)18-7-4-14-26-18/h3-7,14-15H,8-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXJWWYAXXWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photovoltaic cells.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The thiophene-piperidine moiety may interact with receptor sites or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and development.

Biological Activity

The compound 2,6-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure comprises a benzamide core with a thiophene-substituted piperidine moiety, which is crucial for its biological activity.

Pharmacological Properties

Recent studies have indicated that benzamide derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Some benzamide derivatives have demonstrated effectiveness against bacterial strains, highlighting their potential as antimicrobial agents.
  • Neurological Effects : The piperidine component suggests possible interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders.

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of related benzamide compounds in vitro against cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.
  • Antimicrobial Screening : Another study screened various benzamide derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The tested compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 µg/mL to 100 µg/mL, indicating moderate antibacterial activity.
  • Neuropharmacological Assessment : Research on related piperidine derivatives revealed that they could modulate dopaminergic and serotonergic pathways, suggesting potential use in treating conditions like depression and anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

Structural FeatureImpact on Activity
Dimethoxy groupsEnhance lipophilicity and receptor binding
Thiophene ringContributes to π-π stacking interactions with target proteins
Piperidine moietyEssential for interaction with neurotransmitter receptors

Q & A

Q. What are the optimal synthetic routes for 2,6-dimethoxy-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide, and how can structural purity be ensured?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, similar compounds like halopemide (a benzamide-based PLD inhibitor) are synthesized via stepwise alkylation and amidation . Key steps include:

  • Amide Bond Formation : Use coupling agents like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) under nitrogen atmosphere to minimize side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or preparative HPLC to isolate the target compound .
  • Purity Validation : Confirm via HPLC (≥95% purity) and mass spectrometry (exact mass matching, e.g., 277.184 g/mol for related analogs) .

Q. Which analytical techniques are critical for characterizing the structural and functional groups of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to resolve methoxy (δ ~3.8 ppm), piperidine (δ ~1.5–3.0 ppm), and thiophene (δ ~6.8–7.5 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H29N2O3S) and detect isotopic patterns for sulfur .
  • FT-IR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers identify biological targets (e.g., enzymes or receptors) for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict binding affinity to targets such as phospholipase D (PLD), given structural similarities to halopemide and VU0155056, which inhibit PLD via piperidine-benzamide interactions .
  • Enzyme Assays : Measure PLD activity inhibition in vitro using fluorogenic substrates (e.g., NBD-PC) and compare IC50 values with known inhibitors .
  • Receptor Binding Studies : Screen against GPCRs (e.g., serotonin receptors) due to the compound’s piperidine-ethylamine motif, a common GPCR pharmacophore .

Q. What strategies are recommended for resolving contradictions in receptor binding data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate binding using both radioligand displacement (e.g., [3H]5-CT for serotonin receptors) and functional assays (e.g., cAMP accumulation) .
  • Species-Specific Variations : Test binding in human vs. rodent receptor isoforms, as differences in piperidine-thiophene interactions may alter affinity .
  • Meta-Analysis : Compare data from structurally related compounds (e.g., BRL54443 or GR113808) to identify conserved binding motifs .

Q. How can impurity profiles be systematically analyzed during synthesis?

Methodological Answer:

  • HPLC-MS : Detect and quantify impurities (e.g., dealkylated byproducts or unreacted intermediates) using gradient elution and compare retention times with reference standards .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products (e.g., hydrolysis of the amide bond) .
  • Reference Standards : Use pharmacopeial guidelines (e.g., EP standards) for impurities like hydroxyrisperidone analogs, which share piperidine-thiophene motifs .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., CYP450-mediated oxidation of thiophene), and brain penetration using LC-MS/MS .
  • Proteomic Mapping : Identify off-target interactions in vivo via affinity chromatography followed by mass spectrometry .
  • Dose-Response Correlation : Compare in vitro IC50 values with in vivo effective doses (ED50) in disease models (e.g., neuropathic pain or cancer) .

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